3-(Methylamino)-4-nitrobenzoic acid
Overview
Description
3-(Methylamino)-4-nitrobenzoic acid is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzoic acid, featuring a methylamino group at the 3-position and a nitro group at the 4-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-4-nitrobenzoic acid typically involves the nitration of 3-(Methylamino)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the 4-position.
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)-4-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, hydrochloric acid.
Substitution: Various nucleophiles (e.g., halides, amines), solvents (e.g., ethanol, acetone), and bases (e.g., sodium hydroxide).
Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid, hydrochloric acid).
Major Products Formed
Reduction: 3-(Methylamino)-4-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Methyl 3-(Methylamino)-4-nitrobenzoate, Ethyl 3-(Methylamino)-4-nitrobenzoate.
Scientific Research Applications
3-(Methylamino)-4-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Materials Science: It can be used in the development of novel materials with specific properties, such as dyes and pigments.
Biological Studies: The compound and its derivatives can be used in biochemical assays and studies to understand their interactions with biological molecules.
Mechanism of Action
The mechanism of action of 3-(Methylamino)-4-nitrobenzoic acid depends on its specific application and the biological target
Enzyme Inhibition: The compound or its derivatives may inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.
Receptor Binding: It may bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Chemical Interactions: The nitro and methylamino groups can participate in redox reactions, affecting the redox state of cells and influencing cellular processes.
Comparison with Similar Compounds
3-(Methylamino)-4-nitrobenzoic acid can be compared with other similar compounds to highlight its uniqueness:
3-Amino-4-nitrobenzoic acid: Lacks the methyl group, which may affect its reactivity and biological activity.
4-Nitrobenzoic acid: Lacks the amino group, resulting in different chemical properties and applications.
3-(Dimethylamino)-4-nitrobenzoic acid: Contains an additional methyl group on the amino nitrogen, which may influence its steric and electronic properties.
These comparisons illustrate how small changes in the molecular structure can significantly impact the compound’s properties and applications.
Properties
IUPAC Name |
3-(methylamino)-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-9-6-4-5(8(11)12)2-3-7(6)10(13)14/h2-4,9H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUGFPYSYODUEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623360 | |
Record name | 3-(Methylamino)-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214778-10-6 | |
Record name | 3-(Methylamino)-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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